2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate
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Overview
Description
2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate is a complex organic compound with a unique structure that includes methoxy, hydrazone, and bromobenzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate typically involves multiple steps, including the formation of hydrazones and the introduction of methoxy and bromobenzoate groups. One common method involves the reaction of 5-methyl-2-(propan-2-yl)phenol with acetic anhydride to form the corresponding acetate, followed by reaction with hydrazine to form the hydrazone. This intermediate is then reacted with 3-bromobenzoic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The hydrazone group can be reduced to form hydrazines.
Substitution: The bromobenzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoic acid.
Scientific Research Applications
2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy and bromobenzoate groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-[(E)-(2-{[5-phenyl-1,3,4-thiadiazol-2-yl]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate
- 2-methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-bromobenzoate
Uniqueness
2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate is unique due to the presence of the 5-methyl-2-(propan-2-yl)phenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities .
Properties
CAS No. |
339580-46-0 |
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Molecular Formula |
C27H27BrN2O5 |
Molecular Weight |
539.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C27H27BrN2O5/c1-17(2)22-10-8-18(3)12-24(22)34-16-26(31)30-29-15-19-9-11-23(25(13-19)33-4)35-27(32)20-6-5-7-21(28)14-20/h5-15,17H,16H2,1-4H3,(H,30,31)/b29-15+ |
InChI Key |
QWLKPDHXKPBCIW-WKULSOCRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
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